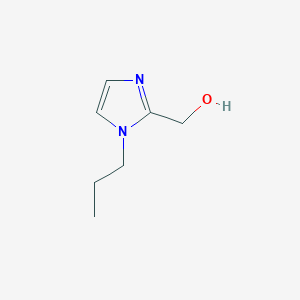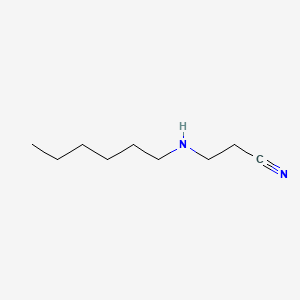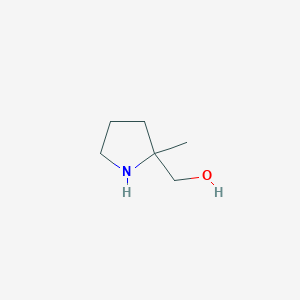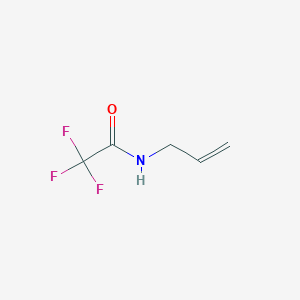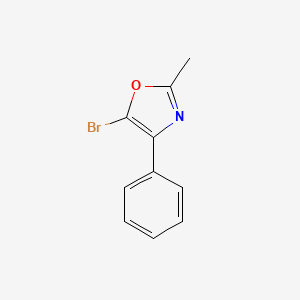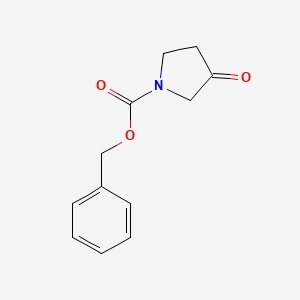
メチルグアニジン硫酸塩
概要
説明
1-Methylguanidine Sulfate is a chemical compound with the molecular formula (CH₆N₂)₂·H₂SO₄. It is a derivative of guanidine, which is a strong organic base. Guanidine and its derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine. The sulfate form is often used in industrial and research settings due to its stability and solubility in water.
科学的研究の応用
1-Methylguanidine Sulfate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is employed in the study of enzyme mechanisms and protein denaturation.
Medicine: It has potential therapeutic applications, including as an antiviral and antibacterial agent.
Industry: It is used in the production of polymers, resins, and other materials.
作用機序
Target of Action
Methylguanidine sulfate, a derivative of guanidine, primarily targets the mitochondrial aldehyde dehydrogenase . This enzyme plays a crucial role in the metabolism of aldehydes and is involved in the detoxification of endogenous and exogenous aldehydes .
Mode of Action
Methylguanidine sulfate acts as an inhibitor of the mitochondrial aldehyde dehydrogenase . By inhibiting this enzyme, it can potentially alter the metabolism of aldehydes within the cell .
Biochemical Pathways
The primary biochemical pathway affected by methylguanidine sulfate is the aldehyde metabolism pathway . By inhibiting aldehyde dehydrogenase, it can disrupt the normal metabolism of aldehydes, leading to an accumulation of these compounds within the cell .
Pharmacokinetics
Guanidine, the parent compound of methylguanidine sulfate, is known to be rapidly absorbed and distributed within the body . It is not metabolized and has a half-life of 7-8 hours . .
Result of Action
The inhibition of aldehyde dehydrogenase by methylguanidine sulfate can lead to an accumulation of aldehydes within the cell . This can potentially lead to cellular damage, as aldehydes are reactive compounds that can interact with cellular components .
Action Environment
The action of methylguanidine sulfate can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the guanidine group, potentially influencing its interaction with its target . Additionally, the presence of other compounds that can interact with aldehyde dehydrogenase may also influence the efficacy of methylguanidine sulfate .
生化学分析
Biochemical Properties
Guanidine, methyl-, sulfate (2:1) plays a crucial role in biochemical reactions due to its strong basicity and ability to interact with various biomolecules. It is known to enhance the release of acetylcholine following a nerve impulse, which is essential for muscle contraction and other physiological processes . The compound interacts with enzymes such as aldehyde dehydrogenase and guanidinoacetate N-methyltransferase, inhibiting their activity . Additionally, guanidine, methyl-, sulfate (2:1) can bind to DNA and ribonuclease, affecting their function .
Cellular Effects
The effects of guanidine, methyl-, sulfate (2:1) on cells are diverse and significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound slows the rates of depolarization and repolarization of muscle cell membranes, which can impact muscle function . It also affects the expression of genes involved in metabolic processes and can alter cellular metabolism by interacting with key enzymes .
Molecular Mechanism
At the molecular level, guanidine, methyl-, sulfate (2:1) exerts its effects through various mechanisms. It enhances the release of acetylcholine by binding to specific receptors and modulating their activity . The compound also inhibits the activity of enzymes such as aldehyde dehydrogenase and guanidinoacetate N-methyltransferase by binding to their active sites . These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of guanidine, methyl-, sulfate (2:1) can change over time. The compound is relatively stable, but its activity can decrease due to degradation or interactions with other molecules . Long-term exposure to guanidine, methyl-, sulfate (2:1) can lead to changes in cellular function, including alterations in gene expression and metabolic processes . These effects are often observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of guanidine, methyl-, sulfate (2:1) vary with different dosages in animal models. At low doses, the compound can enhance muscle function and improve symptoms of muscle weakness . At high doses, guanidine, methyl-, sulfate (2:1) can cause toxic effects, including bone marrow suppression, renal impairment, and liver dysfunction . These adverse effects highlight the importance of careful dosage management in experimental settings.
Metabolic Pathways
Guanidine, methyl-, sulfate (2:1) is involved in various metabolic pathways. It interacts with enzymes such as guanidinoacetate N-methyltransferase and aldehyde dehydrogenase, affecting their activity and altering metabolic flux . The compound can also influence the levels of metabolites involved in energy production and other cellular processes . These interactions are crucial for understanding the compound’s role in metabolism.
Transport and Distribution
The transport and distribution of guanidine, methyl-, sulfate (2:1) within cells and tissues are mediated by specific transporters and binding proteins. In intestinal cells, the compound is transported across the apical and basolateral membranes through different mechanisms . The apical transport is potential-independent, while the basolateral transport is potential-dependent . These transport mechanisms are essential for the compound’s localization and accumulation within cells.
Subcellular Localization
Guanidine, methyl-, sulfate (2:1) is localized in various subcellular compartments, where it exerts its effects on cellular function. The compound can be found in the cytoplasm, nucleus, and other organelles, depending on its interactions with specific targeting signals and post-translational modifications . These localizations are crucial for understanding the compound’s activity and function within cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, methyl-, sulfate (2:1) typically involves the reaction of methylamine with cyanamide, followed by the addition of sulfuric acid. The reaction proceeds as follows:
- Methylamine reacts with cyanamide to form methylguanidine.
- Methylguanidine is then treated with sulfuric acid to yield guanidine, methyl-, sulfate (2:1).
The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of guanidine, methyl-, sulfate (2:1) is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process involves:
- Mixing methylamine and cyanamide in a reactor.
- Heating the mixture to a specific temperature to facilitate the reaction.
- Adding sulfuric acid to the reaction mixture.
- Isolating and purifying the product through crystallization or other separation techniques.
化学反応の分析
Types of Reactions
1-Methylguanidine Sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitrogen-containing compounds.
Reduction: It can be reduced to form simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitrogen oxides and other nitrogen-containing compounds.
Reduction: Methylamine and other simpler amines.
Substitution: Various substituted guanidine derivatives.
類似化合物との比較
Similar Compounds
- Guanidine hydrochloride
- Methylguanidine
- Phenylguanidine
Uniqueness
1-Methylguanidine Sulfate is unique due to its sulfate form, which provides enhanced stability and solubility compared to other guanidine derivatives. This makes it particularly useful in industrial and research applications where these properties are essential.
特性
IUPAC Name |
2-methylguanidine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H7N3.H2O4S/c2*1-5-2(3)4;1-5(2,3)4/h2*1H3,(H4,3,4,5);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYJBGQERCCGAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)N.CN=C(N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H16N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060504 | |
| Record name | Guanidine, methyl-, sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
598-12-9 | |
| Record name | Guanidine, N-methyl-, sulfate (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanidine, N-methyl-, sulfate (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Guanidine, methyl-, sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis[methylguanidinium] sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.018 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





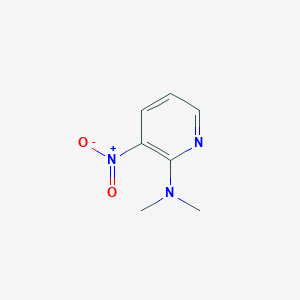
![Spiro[3.5]nonan-1-one](/img/structure/B1296620.png)
